6-Chloro-4-methylpyridine-3-sulfonyl chloride

Catalog No.
S790782
CAS No.
889944-76-7
M.F
C6H5Cl2NO2S
M. Wt
226.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-methylpyridine-3-sulfonyl chloride

CAS Number

889944-76-7

Product Name

6-Chloro-4-methylpyridine-3-sulfonyl chloride

IUPAC Name

6-chloro-4-methylpyridine-3-sulfonyl chloride

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3

InChI Key

BYILBFFYTJJANW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)Cl

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)Cl

6-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 3-position. Its molecular formula is C₇H₈ClN₁O₂S, and it has a molecular weight of approximately 201.66 g/mol. The compound is notable for its potential reactivity due to the presence of the sulfonyl chloride functional group, which is known for its electrophilic properties.

, including:

  • Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Acylation Reactions: This compound can participate in acylation reactions with nucleophilic species, resulting in the formation of more complex structures .
  • Electrophilic Aromatic Substitution: The chlorine atom on the pyridine ring can also facilitate further substitutions under appropriate conditions.

While specific biological activity data for 6-Chloro-4-methylpyridine-3-sulfonyl chloride is limited, compounds containing pyridine and sulfonyl groups are often investigated for their pharmacological properties. Pyridine derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The presence of the sulfonyl chloride moiety may enhance these activities by facilitating interactions with biological targets.

The synthesis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride can be achieved through several methods:

  • From 4-Methylpyridine: Starting from 4-methylpyridine, chlorosulfonic acid can be used to introduce the sulfonyl chloride group at the 3-position.
  • Via Diazotization: A diazotization reaction involving 3-amino-4-methylpyridine followed by treatment with thionyl chloride can yield the desired sulfonyl chloride .
  • Oxidative Reactions: Related compounds such as 2-amino-5-methylpyridine-3-sulfonyl chlorides have been shown to undergo oxidative transformations that may lead to similar products .

6-Chloro-4-methylpyridine-3-sulfonyl chloride finds applications in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in studies involving nucleophilic substitution reactions and as a reagent in organic synthesis.
  • Agricultural Chemistry: Potentially used in developing agrochemicals due to its reactive nature.

Interaction studies involving 6-Chloro-4-methylpyridine-3-sulfonyl chloride primarily focus on its reactivity with nucleophiles. For instance, studies have indicated that this compound can effectively react with amines to form sulfonamides, which are important in medicinal chemistry . Additionally, its interactions with various biological molecules could be explored further to elucidate its potential therapeutic applications.

Several compounds share structural similarities with 6-Chloro-4-methylpyridine-3-sulfonyl chloride. Here’s a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
6-Methylpyridine-3-sulfonyl chlorideMethyl group at position 6Lacks chlorine substitution
5-Bromopyridine-3-sulfonyl chlorideBromine substitution at position 5Different halogen substitution
2-Chloro-5-methylpyridine-3-sulfonyl chlorideChlorine and methyl substitutions at different positionsPositioning of substituents affects reactivity
6-Chloro-5-fluoropyridine-3-sulfonyl chlorideFluorine substitution instead of methylFluorine's electronegativity may alter reactivity

6-Chloro-4-methylpyridine-3-sulfonyl chloride is unique due to its specific arrangement of substituents, which can influence its reactivity and potential applications compared to other similar compounds.

XLogP3

2.2

Wikipedia

6-Chloro-4-methylpyridine-3-sulfonyl chloride

Dates

Modify: 2023-08-15

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